molecular formula C20H18O7 B298667 2-phenyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione

2-phenyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione

Cat. No.: B298667
M. Wt: 370.4 g/mol
InChI Key: BXMWZGKSAZKBDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dioxane ring fused with a phenyl group and a trimethoxybenzylidene moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3,4-trimethoxybenzaldehyde with 2-phenyl-1,3-dioxane-4,6-dione in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the mixture is refluxed for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Nitro, sulfo, or halogenated derivatives.

Scientific Research Applications

2-phenyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-phenyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-dioxane-4,6-dione: Lacks the trimethoxybenzylidene moiety, making it less complex.

    5-(2,3,4-Trimethoxybenzylidene)-1,3-dioxane-4,6-dione: Lacks the phenyl group, altering its chemical properties and reactivity.

Uniqueness

2-phenyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione is unique due to the presence of both the phenyl and trimethoxybenzylidene groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18O7

Molecular Weight

370.4 g/mol

IUPAC Name

2-phenyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione

InChI

InChI=1S/C20H18O7/c1-23-15-10-9-13(16(24-2)17(15)25-3)11-14-18(21)26-20(27-19(14)22)12-7-5-4-6-8-12/h4-11,20H,1-3H3

InChI Key

BXMWZGKSAZKBDC-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)OC(OC2=O)C3=CC=CC=C3)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)OC(OC2=O)C3=CC=CC=C3)OC)OC

Origin of Product

United States

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